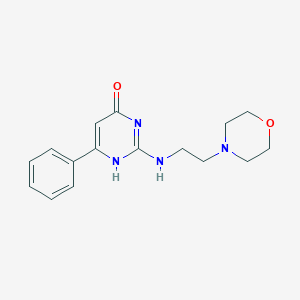
2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound with a unique structure and significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves several steps, starting with the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the efficient and cost-effective production of the compound. Safety measures are also implemented to handle hazardous chemicals and ensure the safety of workers .
Chemical Reactions Analysis
Types of Reactions: 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cell function and signal transduction. In medicine, it is investigated for its potential therapeutic applications, including its effects on various diseases. In industry, this compound is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cell function and signal transduction, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one include other indole derivatives and halogenated hydrocarbons. These compounds share some structural similarities but may differ in their chemical properties and applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research
Properties
IUPAC Name |
2-(2-phenylethylamino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-13-8-4-5-9-14(13)18-16(19-15)17-11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLNBDYIJLDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]propanoic acid](/img/structure/B7836785.png)
![N-{3-[3-(4-chlorophenyl)-3-oxopropanoyl]-4-hydroxyphenyl}acetamide](/img/structure/B7836792.png)
![3-(4-fluorophenyl)-7-hydroxy-8-{[(3-methoxypropyl)amino]methyl}-4H-chromen-4-one](/img/structure/B7836811.png)








![2-[[2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7836853.png)

![5-(2-hydroxyethyl)-6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7836858.png)
